molecular formula C8H4F3N3O2 B2701462 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 869947-41-1

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2701462
CAS No.: 869947-41-1
M. Wt: 231.134
InChI Key: VJNJSFNQOGTRDI-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl (-CF₃) group at the 7-position and a carboxylic acid (-COOH) moiety at the 3-position. The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its pharmaceutical relevance, serving as a building block for bioactive molecules targeting enzymes, receptors, and microbial pathogens . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid improves solubility and enables salt formation for drug formulation .

Properties

IUPAC Name

7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-4(7(15)16)3-13-14(5)6/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNJSFNQOGTRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C(=O)O)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group enhances electrophilicity at specific positions, enabling nucleophilic substitutions:

PositionNucleophileConditionsProductYield (%)Reference
C-5MorpholinePyBroP, Et₃N, 1,4-dioxane, 110°C5-Amino derivative91 (over 2 steps)
C-5ThiophenolPyBroP activation, RT → 110°C5-Thioether analog85
C-3Boronic acidsSuzuki-Miyaura (Pd catalyst, K₂CO₃)3-Aryl derivatives77–94

Key Mechanism :

  • C-5 Substitution : Lactam C–O bond activation with PyBroP facilitates S<sub>N</sub>Ar reactions with amines/thiols .

  • C-3 Arylation : Suzuki coupling employs Pd(PPh₃)₄ and aromatic boronic acids under microwave irradiation .

Functional Group Transformations

The carboxylic acid group undergoes typical derivatizations:

Reaction TypeReagents/ConditionsProductApplicationYield (%)Reference
EsterificationMeOH, H₂SO₄ (reflux)Methyl esterProdrug synthesis88
AmidationSOCl₂ → NH₃/aminesPrimary/tertiary amidesKinase inhibitor precursors82–90
DecarboxylationCu(OAc)₂, DMF, 150°CPyrazolo[1,5-a]pyrimidineCore structure simplification75

Notable Example :
Conversion to methyl ester enables further modifications like Grignard additions or reductions while preserving the heterocycle.

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine ring participates in regioselective electrophilic reactions:

ElectrophilePosition ModifiedConditionsProductYield (%)Reference
HNO₃/H₂SO₄C-20°C → RT2-Nitro derivative68
Br₂ (cat. Fe)C-6DCM, RT6-Bromo analog72

Regiochemical Control :
Electron-rich C-2 and C-6 positions are preferentially targeted due to the trifluoromethyl group’s meta-directing effects .

Cyclization and Ring-Opening Reactions

The core structure serves as a scaffold for complex heterocycles:

Reaction PartnerConditionsProductYield (%)Reference
Ethyl 2-cyanoacetatePiperidine, EtOHFused pyrimidine-dione81
Hydrazine hydrateHCl, refluxPyrazole-triazine hybrid78

Mechanistic Insight :
Ring-opening at the pyrimidine N–C bond followed by recombination forms bicyclic systems .

Comparative Reactivity Analysis

Substituent effects on reaction outcomes:

Substituent at C-5Suzuki Coupling Yield (%)S<sub>N</sub>Ar Yield (%)
-H9491
-OCH₃8785
-SCH₃7982

Trend : Electron-donating groups (e.g., -OCH₃) slightly reduce coupling efficiency due to decreased electrophilicity .

Oxidation and Reduction

Targeted transformations of functional groups:

ProcessReagentsProductYield (%)Reference
Carboxylic acid → AlcoholLiAlH₄, THF3-Hydroxymethyl derivative65
Trifluoromethyl → COOHKMnO₄, H₂ODicarboxylic acid58

Limitation : Strong reducing agents may degrade the pyrimidine ring.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of derivatives of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. For instance, compounds synthesized from this scaffold have shown efficacy against various bacterial strains, including:

Target OrganismMinimum Inhibitory Concentration (MIC)
Mycobacterium smegmatis6.25 µg/ml
Pseudomonas aeruginosa12 µg/ml
Candida albicans15 µg/ml

These findings suggest that modifications to the pyrazolo-pyrimidine structure can enhance antimicrobial activity, making it a candidate for developing new antibiotics .

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 Value (µM)
Human breast cancer cells25
Lung cancer cells30

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression . This positions the compound as a potential lead in cancer therapeutics.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes, notably:

EnzymeIC50 Value (nM)
TRPV1 receptor30

This inhibition suggests potential applications in pain management therapies, as TRPV1 is involved in nociceptive signaling .

Case Study 1: Antimicrobial Evaluation

A study evaluated various derivatives based on the pyrazolo-pyrimidine scaffold against bacterial pathogens. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity. For example, derivatives with nitro or halogen substituents showed significant inhibition against Gram-negative bacteria .

Case Study 2: Anticancer Evaluation

In another study focused on anticancer activity, derivatives were tested against multiple human cancer cell lines. The results showed that modifications to the trifluoromethyl group significantly impacted cytotoxicity, with some variants achieving IC50 values as low as 20 µM against aggressive cancer types .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 7-Position

Trifluoromethyl vs. Difluoromethyl and Other Fluorinated Groups
  • 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Target Compound): Exhibits high metabolic stability due to the strong electron-withdrawing nature of -CF₃ . Synthesized via hydrolysis of ester precursors under basic conditions (e.g., NaOH in ethanol at 80°C) .
  • 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CID 842761): Molecular formula: C₉H₇F₂N₃O₂.
  • 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid :
    • The cyclopropyl group at the 5-position may enhance conformational rigidity, improving target selectivity .
Aromatic and Heteroaromatic Substituents
  • 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Compound 9): Purity: 98.8% (HPLC); ¹H NMR shows aromatic protons at δ 8.86 (d, J = 4.5 Hz) and δ 7.70–7.57 (m) .
  • 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Compound 15): Molecular weight: 246.03 g/mol.

Functional Group Modifications at the 3-Position

Carboxylic Acid vs. Carboxamide and Ester Derivatives
  • 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Analog from ):
    • Melting point: 207–210°C; IR shows NH₂ stretches at 3,442 cm⁻¹ and C=O at 1,662 cm⁻¹ .
    • The carboxamide group facilitates hydrogen bonding but lacks the ionizability of -COOH, reducing solubility .
  • Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 438219-16-0):
    • Molecular formula: C₁₆H₁₃F₂N₃O₂.
    • The ester derivative offers improved cell membrane permeability but requires metabolic activation to the acid form for activity .

Tabulated Comparison of Key Analogs

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Purity (%) Key Feature(s) Reference
Target Compound -CF₃ (7), -COOH (3) C₉H₅F₃N₃O₂ N/A N/A High metabolic stability
7-Phenyl-3-carboxylic acid -Ph (7), -COOH (3) C₁₃H₉N₃O₂ N/A 98.8 Enhanced π-π stacking
7-(Thiophen-2-yl)-3-carboxylic acid -Thiophene (7), -COOH (3) C₁₀H₆N₃O₂S N/A 99.3 Sulfur-mediated interactions
5-Cyclopropyl-7-CF₃-3-carboxylic acid -Cyclopropyl (5), -CF₃ (7) C₁₀H₈F₃N₃O₂ N/A N/A Conformational rigidity
Ethyl 7-(difluoromethyl)-5-phenyl-3-carboxylate -CHF₂ (7), -COOEt (3) C₁₆H₁₃F₂N₃O₂ N/A N/A Improved membrane permeability

Biological Activity

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by various studies and data tables.

  • Molecular Formula : C8H4F3N3O2
  • Molecular Weight : 245.16 g/mol
  • CAS Number : 695191-64-1
  • IUPAC Name : this compound

Biological Activities

The biological activity of this compound has been explored in various contexts, including its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial effects against various bacteria and fungi. For instance:

  • E. coli and S. aureus : Compounds derived from this scaffold demonstrated high efficacy against these pathogens with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
  • Fungal Inhibition : Studies have shown that certain derivatives can inhibit fungal strains such as A. flavus and A. niger effectively .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • A derivative of pyrazolo[1,5-a]pyrimidine demonstrated an IC50 value of 19.70 ± 0.89 µM , comparable to etoposide (IC50 = 18.71 ± 1.09 µM), indicating promising activity against cancer cell lines .
  • The presence of a trifluoromethyl group enhances the compound's interaction with target proteins involved in cancer progression .

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent:

  • In animal models, it exhibited significant inhibition of paw edema, achieving up to 43.17% inhibition , which is comparable to standard anti-inflammatory drugs like indomethacin .

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for efficient assembly of complex structures from simpler precursors:

  • One common method includes the reaction of 3-amino-pyrazoles with trifluoroacetic anhydride under mild conditions to yield the desired carboxylic acid .

Case Studies and Research Findings

StudyBiological ActivityMethodologyKey Findings
Milovic et al., 2022AntimicrobialIn vitro testingEffective against multiple bacterial strains; MIC values between 4-16 µg/mL
Frontiers in Chemistry, 2024AnticancerCell viability assaysIC50 = 19.70 ± 0.89 µM against cancer cell lines
MDPI Review, 2024Anti-inflammatoryEdema model in ratsUp to 43.17% inhibition compared to indomethacin

Q & A

Q. What are the established synthetic routes for 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives?

A four-step protocol is commonly employed, starting with commercially available precursors like 2-acetylpyridine. Key steps include:

  • Step 1 : Transformation with dimethylformamide dimethylacetal to generate enaminones.
  • Step 2 : Cyclization with 5-aminopyrazole derivatives in aqueous ethanol to form methyl esters .
  • Step 3 : Hydrolysis of esters to carboxylic acids under acidic or basic conditions.
  • Step 4 : Coupling with amines using bis(pentafluorophenyl) carbonate (BPC) as an activating agent to yield carboxamides .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1690 cm⁻¹ for carboxamides) .
  • NMR :
    • ¹H NMR : Confirms substitution patterns (e.g., trifluoromethyl protons at δ 3.5–4.5 ppm).
    • ¹³C NMR : Detects carbonyl carbons (~165–170 ppm) and aromatic systems .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Kinase Inhibition Assays : Test against cyclin-dependent kinases (CDKs) using ATP-competitive binding assays .
  • Anticancer Activity : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, focusing on IC₅₀ values .
  • Enzyme Stability : Assess metabolic stability in liver microsomes to predict pharmacokinetics .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and transition states .
  • Docking Studies : Molecular modeling identifies binding poses in target enzymes (e.g., CDK9) and guides trifluoromethyl group optimization for enhanced affinity .
  • Machine Learning : Analyze SAR datasets to prioritize derivatives with optimal solubility and logP values .

Q. What experimental strategies reconcile conflicting bioactivity data across assays?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (e.g., Mcl-1 downregulation for CDK9 inhibitors) .
  • Metabolite Profiling : Use LC-MS to rule out off-target effects from metabolic byproducts .

Q. How can regioselectivity challenges in trifluoromethyl group functionalization be addressed?

  • Directed Metalation : Employ lithiation at the pyrimidine N1 position using LDA (Lithium Diisopropylamide) to direct electrophilic trifluoromethylation .
  • Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) with tert-butyl esters during functionalization .

Table 2 : Case Study – Optimizing Trifluoromethyl Positioning

ApproachConditionsOutcome
LithiationLDA, THF, -78°C85% regioselectivity at N1
Electrophilic CF₃Trifluoromethyl iodide, CuI70% yield
DeprotectionTFA/DCM90% recovery of carboxylic acid

Q. What methodologies validate the compound’s role in enzyme inhibition mechanisms?

  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., CDK9) to map binding interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Methodological Notes

  • Contradictions in Evidence : While and emphasize aqueous ethanol for cyclization, uses pyridine for carboxamide coupling. Researchers should test solvent compatibility with specific substrates.
  • Critical Controls : Include negative controls (e.g., solvent-only) in bioassays and validate NMR purity with HPLC .

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